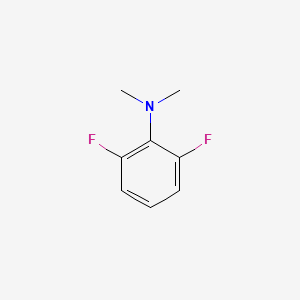

N1,N1-dimethyl-2,6-difluoroaniline

Description

Contextualization within Fluorinated Aromatic Amines Research

Fluorinated aromatic amines are a class of organic compounds that have become increasingly important in fields like medicinal chemistry, agrochemicals, and materials science. alfa-chemistry.comchemicalbook.com The introduction of fluorine atoms into an aromatic amine scaffold can profoundly alter the molecule's physicochemical properties. acs.org Fluorine is the most electronegative element, and its presence typically reduces the basicity of the amino group through a strong electron-withdrawing inductive effect. alfa-chemistry.comsoci.org This modification can enhance a molecule's metabolic stability and control its conformation, which are crucial factors in drug design. alfa-chemistry.comacs.org

The substitution of hydrogen with fluorine, an atom of comparable size, generally has a minimal steric impact on the molecular configuration. mdpi.com However, the C-F bond is highly polarized and stronger than a C-H bond, which can block metabolic oxidation at that site, a common strategy in developing pharmaceuticals. acs.orgsoci.orgacs.org The strategic placement of fluorine can also influence noncovalent interactions, such as hydrogen and halogen bonds, which are critical for the binding of a ligand to its biological target. nih.gov Research has shown that 2,6-difluoro substitution on an aniline (B41778) ring, as seen in N1,N1-dimethyl-2,6-difluoroaniline, enhances the ability of an adjacent amino group to form strong hydrogen bonds. nih.gov

The study of fluorinated amines involves developing new synthetic strategies to introduce fluorine and nitrogen-containing groups into organic molecules efficiently. alfa-chemistry.com These methods are vital for creating diverse libraries of compounds for biological screening and materials development.

Significance as a Privileged Structure and Chemical Intermediate

The concept of a "privileged structure" is a cornerstone of modern drug discovery. mdpi.com A privileged structure is a molecular framework that can serve as a versatile template for developing potent and selective ligands for multiple biological targets. nih.govacs.org These scaffolds are frequently found in bioactive compounds and are recognized for imparting favorable drug-like properties. mdpi.comacs.org While this compound itself is not classically cited as a complete privileged structure, its core, the 2,6-difluoroaniline (B139000) motif, functions as a critical intermediate and building block for constructing more complex molecules that may incorporate privileged scaffolds. chemicalbook.com

The utility of 2,6-difluoroaniline and its derivatives, including this compound, as intermediates stems from their role in organic synthesis. chemicalbook.com They are important raw materials for producing pharmaceuticals, herbicides, and dyes. chemicalbook.com For instance, the parent compound 2,6-difluoroaniline is a known precursor in the synthesis of inhibitors for p38α kinase and other pharmaceutically active intermediates. chemicalbook.com The difluorinated phenyl ring system is a component in various advanced materials and biologically active molecules, where its electronic properties and substitution pattern are key to function.

The synthesis of this compound provides a versatile starting point for further chemical modifications. The dimethylamino group and the fluorinated aromatic ring can participate in various chemical reactions, allowing for the construction of a diverse range of more complex molecular architectures.

Overview of Advanced Methodologies and Theoretical Approaches in its Study

The investigation of this compound and related compounds employs a combination of advanced synthetic, analytical, and theoretical methods.

Synthetic and Analytical Methodologies: The synthesis of fluorinated anilines is an active area of research. Methods for preparing the parent compound, 2,6-difluoroaniline, include processes starting from 1,2,3-trichlorobenzene (B84244), which involves partial fluorine exchange followed by amination. google.com The N,N-dimethyl group can be introduced through standard methylation procedures. More recent and sophisticated methods focus on the direct introduction of fluorinated groups into aromatic systems. For example, photoinduced, transition-metal-free difluoroalkylation of anilines has been developed as a mild and practical protocol. acs.orgnih.gov

Once synthesized, the structure and properties of these compounds are elucidated using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are routinely used to confirm the molecular structure. dergipark.org.trnih.govnih.gov For crystalline materials, X-ray diffraction provides precise information on the three-dimensional arrangement of atoms and molecules. nih.govnih.gov

Theoretical and Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying fluorinated aromatic amines. dergipark.org.trbohrium.com DFT calculations allow researchers to predict and understand various molecular properties, including:

Molecular Geometry: Determining the stable conformations of the molecule. dergipark.org.tr

Electronic Properties: Analyzing the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the molecular electrostatic potential (MEP), which are crucial for predicting reactivity and intermolecular interactions. dergipark.org.trbohrium.com

Spectroscopic Data: Simulating vibrational (IR) and NMR spectra to aid in the interpretation of experimental data. bohrium.com

These theoretical studies provide deep insights into how fluorination influences the molecule's stability, reactivity, and potential for noncovalent interactions, guiding the rational design of new functional molecules. nih.gov For example, computational analyses have been used to investigate how fluorine substitution impacts the formation of hydrogen and halogen bonds in aniline derivatives. nih.gov

Data Tables

Table 1: Properties of this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Reference |

| This compound | C₈H₉F₂N | 157.16 | Dimethylated, difluorinated aniline | bldpharm.com |

| 2,6-Difluoroaniline | C₆H₅F₂N | 129.11 | Parent amine for many syntheses | ontosight.ai |

| 2-Fluoro-N,N-dimethylaniline | C₈H₁₀FN | 139.17 | Monofluorinated analogue | bldpharm.com |

| 2,4-Difluoro-N,N-dimethylaniline | C₈H₉F₂N | 157.16 | Isomeric difluorinated analogue | bldpharm.com |

| Aniline | C₆H₇N | 93.13 | Non-fluorinated parent compound | N/A |

Table 2: Selected Synthetic Reactions Involving Fluorinated Anilines This table is interactive. You can sort and filter the data.

| Reaction Type | Starting Material | Reagent(s) | Product Type | Significance | Reference |

| Difluoroalkylation | N,N-dimethylaniline | Eosin Y, ICF₂COOEt, K₂CO₃ | α,α-Difluoro-β-amino ester | Mild, visible-light-driven C-H functionalization | nih.gov |

| Halogen Exchange & Amination | 1,2,3-Trichlorobenzene | KF, then amination source | 2,6-Difluoroaniline | Industrial synthesis route | google.com |

| Acylation | 2,6-Difluoroaniline | 2-Bromo-2-phenylacetyl chloride | N1-(2,6-difluorophenyl) acetamide | Synthesis of building blocks for medicinal chemistry | |

| Urea (B33335) Formation | 3,5-Difluoroaniline | 2-Nitroaniline, Triphosgene | Substituted diphenylurea | Synthesis of biologically active urea derivatives | dergipark.org.tr |

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHVBVCJFYGKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Route Development

Strategic Syntheses of 2,6-Difluoroaniline (B139000) as a Core Precursor

The contemporary synthesis of 2,6-difluoroaniline is dominated by multi-step strategic approaches that prioritize the use of readily available and cost-effective starting materials. These routes are designed to maximize yield and purity while minimizing the formation of difficult-to-separate isomers.

Multi-Step Approaches from Halogenated Benzenes

A prominent and economically viable strategy for the synthesis of 2,6-difluoroaniline commences with 1,2,3-trichlorobenzene (B84244), a relatively inexpensive starting material. guidechem.comgoogle.com This process is characterized by a sequence of partial fluorine exchange, selective reduction, and amination. google.comgoogle.com

The initial step in this synthetic sequence is the partial exchange of two chlorine atoms in 1,2,3-trichlorobenzene with fluorine. google.com This transformation is typically achieved through a nucleophilic aromatic substitution reaction with a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) at elevated temperatures. google.comproquest.com The reaction is performed under substantially anhydrous conditions to ensure the reactivity of the fluoride salt. google.com

The mechanism proceeds via a stepwise displacement of chloride ions by fluoride ions. The reaction conditions are controlled to favor the formation of a mixture of difluorochlorobenzene isomers, primarily the desired 2,6-difluorochlorobenzene and the isomeric 2,3-difluorochlorobenzene. google.comgoogle.com

Table 1: Representative Conditions for Partial Fluorine Exchange of 1,2,3-Trichlorobenzene

| Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|

| KF | N-methylpyrrolidinone (NMP) | 270 | 24 | google.com |

This table is interactive. Click on the headers to sort the data.

A key challenge in this synthetic route is the management of the isomeric mixture of difluorochlorobenzenes produced during the fluorine exchange step. The undesirable 2,3-difluorochlorobenzene isomer is problematic as its subsequent amination would lead to the formation of 2,3-difluoroaniline, an isomer that is difficult to separate from the desired 2,6-difluoroaniline. google.com

The final step in this strategic synthesis is the conversion of 2,6-difluorochlorobenzene to 2,6-difluoroaniline. This is accomplished through an aromatic amination reaction. google.com The process typically involves heating 2,6-difluorochlorobenzene with concentrated ammonium (B1175870) hydroxide (B78521) in the presence of a copper-containing catalyst, such as cuprous oxide (Cu₂O). google.com This reaction is a form of the Ullmann condensation, specifically a Goldberg reaction, where a copper catalyst facilitates the coupling of an aryl halide with an amine. wikipedia.org

The reaction is conducted in a pressure reactor at elevated temperatures, typically around 160°C. google.com The copper catalyst is essential for activating the aryl halide and facilitating the nucleophilic substitution of the chlorine atom with the amino group. The reaction is often run to a partial conversion to minimize the formation of byproducts. google.com The resulting 2,6-difluoroaniline can then be separated from unreacted starting material and the ortho-difluorobenzene byproduct by distillation. google.com

Table 2: Conditions for the Amination of 2,6-Difluorochlorobenzene

| Catalyst | Temperature (°C) | Time (h) | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

Historical and Alternative Preparative Routes

Besides the widely used route from 1,2,3-trichlorobenzene, other synthetic pathways to 2,6-difluoroaniline have been developed. These include methods starting from different halogenated benzenes and sequences involving key name reactions.

One alternative approach begins with 1,3,5-trichlorobenzene (B151690). This is first converted to 1-chloro-3,5-difluorobenzene (B74746) via a halogen exchange reaction. researchgate.net The 1-chloro-3,5-difluorobenzene is then subjected to dichlorination and nitration in a single reactor to produce a mixture of trichlorodifluoronitrobenzenes. Subsequent reduction of this mixture yields an isomeric mixture of 2,6-difluoroaniline and 2,4-difluoroaniline (B146603). researchgate.net Another established method involves the nitration of 1,3-difluorobenzene, followed by the reduction of the resulting nitro group to form 2,6-difluoroaniline. guidechem.com

The first step is the ammoxidation of 2,6-dichlorotoluene (B125461). Ammoxidation is an industrial process that converts hydrocarbons with methyl groups into nitriles using ammonia (B1221849) and oxygen, typically over a solid-state catalyst. wikipedia.org In this case, the methyl group of 2,6-dichlorotoluene is converted to a nitrile group, yielding 2,6-dichlorobenzonitrile (B3417380). google.com

The next step involves a halogen exchange reaction, where the two chlorine atoms of 2,6-dichlorobenzonitrile are replaced with fluorine to produce 2,6-difluorobenzonitrile. google.com This is followed by the hydration of the nitrile group to an amide, yielding 2,6-difluorobenzamide (B103285). google.com

The final step is a Hofmann rearrangement . In this reaction, 2,6-difluorobenzamide is treated with a reagent like sodium hypochlorite (B82951) or sodium hypobromite (B1234621) in a basic solution. patsnap.com The amide undergoes a rearrangement to form a primary amine with one fewer carbon atom, in this case, 2,6-difluoroaniline. google.compatsnap.com While chemically elegant, the complexity and the cost of the starting material have made this route less favorable for large-scale production compared to the synthesis from 1,2,3-trichlorobenzene. google.com

The synthesis of N1,N1-dimethyl-2,6-difluoroaniline is then achieved through the methylation of the amino group of 2,6-difluoroaniline, a standard synthetic transformation.

Lithiation Followed by Carboxylation and Amine Conversion

A potential synthetic route to substituted anilines involves the directed ortho-lithiation of a substituted aromatic ring, followed by quenching with an electrophile and subsequent functional group manipulation. While not a common pathway for this compound, the foundational steps have been applied to similar structures. For instance, 2,6-difluoroaniline has been prepared via the lithiation of 1,3-difluorobenzene, followed by carboxylation to form the corresponding carboxylic acid. This acid is then converted to the amine functional group using hydrazoic acid. google.com This multi-step process, however, presents challenges for large-scale industrial application due to the use of hazardous reagents like hydrazoic acid. google.com Adapting this method for this compound would theoretically involve starting with an appropriately protected or pre-functionalized aniline (B41778) derivative, a complex and potentially low-yielding approach.

Direct Synthesis and Derivatization of this compound

More direct approaches focus on building the molecule through C-H functionalization or by modifying a pre-existing aniline scaffold.

Photoinduced methods offer a powerful tool for the direct functionalization of N,N-dimethylanilines. nih.govacs.org These reactions proceed under mild conditions and allow for the introduction of difluoroalkyl groups onto the aromatic ring. rsc.org Two prominent strategies have been developed for this transformation. nih.govacs.org

The first approach utilizes an organic photocatalyst, such as Eosin Y, under visible light irradiation. nih.govacs.org The mechanism involves a Single Electron Transfer (SET) process where the photoexcited catalyst generates a difluoroalkyl radical from a precursor like ethyl difluoroiodoacetate (ICF₂CO₂Et). nih.govacs.org This radical then reacts with the N,N-dimethylaniline substrate. The transformation is generally effective for anilines with electron-rich or moderately electron-withdrawing groups. nih.govacs.org For example, the difluoroalkylation of 2,6-disubstituted N,N-dimethylanilines has been shown to be amenable to this method. acs.org

A second, alternative strategy involves the formation of an electron donor-acceptor (EDA) complex between the aniline and the difluoroalkylating agent. nih.govacs.org Simple photoexcitation of this complex can efficiently generate the desired difluoroalkylated products with yields up to 89%, bypassing the need for an external photocatalyst. acs.org

Table 1: Representative Conditions for Photoinduced Difluoroalkylation

| Method | Photocatalyst | Light Source | Solvent | Key Reagents |

|---|---|---|---|---|

| Catalytic | Eosin Y (1 mol%) | 525 nm LED | DMF | Aniline, ICF₂CO₂Et, K₂CO₃, TBAI |

| EDA Complex | None | 427 nm LEDs | DMSO | Aniline, ICF₂CO₂Et, Na₂CO₃ |

This table is based on general procedures for the difluoroalkylation of anilines. nih.govacs.org

Mechanistic studies suggest that in the absence of an external photocatalyst, the N,N-dimethylaniline substrate itself can act as a photosensitizer, activating molecular oxygen to singlet oxygen (¹O₂). This singlet oxygen then reacts with the substrate via single-electron transfer to initiate the radical process. organic-chemistry.org

The synthesis of this compound can be achieved by the direct alkylation of 2,6-difluoroaniline. A highly efficient and atom-economical method for this transformation is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy. nih.gov This approach uses alcohols as alkylating agents, with water as the only byproduct, making it an environmentally attractive alternative to using alkyl halides. nih.govnih.gov

In this process, a metal catalyst, typically based on ruthenium or iridium, temporarily dehydrogenates the alcohol to form an aldehyde in situ. nih.gov The aldehyde then condenses with the primary amine (2,6-difluoroaniline) to form an imine. Finally, the metal hydride species, formed during the initial dehydrogenation, reduces the imine to the corresponding secondary or tertiary amine. nih.gov A wide range of aromatic primary amines can be selectively alkylated with primary alcohols, including the methylation of anilines using methanol (B129727), to yield the desired N,N-dimethylated products. nih.gov

Table 2: Comparison of N-Alkylation Strategies

| Strategy | Alkylating Agent | Catalyst | Byproduct | Key Features |

|---|---|---|---|---|

| Borrowing Hydrogen | Alcohols (e.g., Methanol) | Ru or Ir complexes | Water | High atom economy, avoids alkyl halides, mild conditions. nih.gov |

| Classical Alkylation | Alkyl Halides (e.g., Methyl Iodide) | None / Base | Halide Salts | Traditional method, often less atom-economical, generates salt waste. nih.gov |

Green Chemistry Principles in Synthetic Design for Fluorinated Anilines

The twelve principles of Green Chemistry provide a framework for designing more sustainable chemical processes. researchgate.netatiner.grsciencedaily.com These principles are particularly relevant in the synthesis of complex molecules like fluorinated anilines, aiming to reduce waste, minimize hazards, and improve energy efficiency. nih.govsciencedaily.com

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. ijsr.net Research has focused on replacing hazardous solvents like chloroform, dichloromethane (B109758), and benzene (B151609) with more benign alternatives. ijsr.net

For the synthesis of fluorinated compounds, several classes of green solvents are notable:

Fluorinated Alcohols : Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are highly polar and protic but have very low nucleophilicity, which can prevent unwanted side reactions. acs.org They have been successfully used as solvents or co-solvents in various organic transformations. acs.org

Ionic Liquids : These salts, which are liquid at low temperatures, offer unique properties such as low vapor pressure and high thermal stability. They can be effective media for reactions like the oxidative carbonylation of aniline. ijsr.net

Fluorous Solvents : Highly fluorinated compounds are non-polar and can be immiscible with common organic solvents, enabling fluorous biphasic catalysis, where the catalyst is sequestered in the fluorous phase for easy separation and recycling. ijsr.net

The goal is to select a solvent that not only facilitates the desired reaction but also minimizes environmental impact and allows for easy recovery and reuse. wpmucdn.com

Atom economy, a concept introduced by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.netchemrxiv.org The ideal reaction has an atom economy of 100%, characteristic of addition reactions where all reactant atoms are found in the product. chemrxiv.orgnih.gov

Synthetic routes are evaluated for their efficiency not just by percentage yield but also by how effectively they utilize starting materials. researchgate.net For example, the N-alkylation of anilines using the borrowing hydrogen strategy exhibits a high atom economy because the only byproduct is water. nih.gov In contrast, substitution or elimination reactions that generate stoichiometric byproducts have lower atom economies.

Another metric used to quantify waste is the Environmental Factor (E-factor), which is the ratio of the mass of waste generated to the mass of the desired product. nih.gov By designing synthetic pathways that favor addition and catalytic reactions over stoichiometric ones, chemists can significantly reduce waste, aligning with the primary goal of green chemistry: preventing waste at its source. nih.gov

Process Optimization and Reaction Condition Refinement in the Synthesis of this compound

The industrial-scale synthesis of this compound necessitates rigorous process optimization to ensure high yields, purity, and cost-effectiveness. A primary synthetic route involves the N-methylation of 2,6-difluoroaniline. The refinement of reaction conditions, including the selection of catalyst, solvent, temperature, and pressure, is paramount for the efficiency of this transformation.

Catalyst System Selection and Loading Optimization

For palladium-catalyzed amination reactions, which share mechanistic features with methylation, catalyst loading is a critical parameter. Studies on the synthesis of related halo-difluoroanilines have shown that the reaction rate is proportional to the mole percent of the catalyst used. For instance, in a palladium-catalyzed C–N bond-forming reaction, reducing the catalyst loading of Pd(dba)₂/Xantphos from 0.5 mol % to 0.25 mol % led to stalled reactions on a larger scale, necessitating a minimum loading of 0.5 mol % for efficient, kilogram-scale manufacturing. acs.org Conversely, in other processes, catalyst loading was found to affect the reaction rate more than the final yield. In the reduction of N,N–Dimethyl-4-Nitro Aniline using Raney nickel, lower catalyst loading (1%) significantly increased the reaction time to 10.5 hours, whereas higher loading accelerated the reaction, thereby reducing energy consumption. rasayanjournal.co.in

Modern synthetic methods also employ organophotocatalysts. In the difluoroalkylation of anilines, Eosin Y was identified as an effective photocatalyst, with an optimal loading of 1 mol % determined after screening various concentrations. nih.gov For direct reductive N-methylation using formic acid, simple and cost-effective inorganic catalysts like dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) have proven effective, with an optimized loading of 10 mol% being identified. rhhz.net Ruthenium complexes have also been developed for N-methylation using methanol as a C1 source, demonstrating high catalytic performance at loadings as low as 0.5 mol %. nih.gov

| Catalyst System | Substrate/Reaction Type | Optimal Loading | Key Findings | Source |

|---|---|---|---|---|

| Pd(dba)₂/Xantphos | C–N Cross-coupling | 0.5 mol % | Loadings below 0.5 mol % resulted in stalled reactions at decagram scale. | acs.org |

| Raney Nickel | Nitro Group Reduction | >1% | Loading did not impact yield but significantly affected the reaction rate and energy consumption. | rasayanjournal.co.in |

| K₂HPO₄ | Reductive N-methylation | 10 mol % | Screening of various conditions identified 10 mol% as optimal for the inorganic base-catalyzed reaction. | rhhz.net |

| Eosin Y | Organophotoredox Difluoroalkylation | 1 mol % | 1 mol % was found to be the optimal loading for the photocatalytic reaction. | nih.gov |

| (DPEPhos)RuCl₂PPh₃ | N-methylation with Methanol | 0.5 mol % | Demonstrated the best catalytic performance among four tested ruthenium complexes. | nih.gov |

Influence of Solvent Systems and Reaction Media

The solvent system plays a crucial role in the synthesis of this compound by affecting reactant solubility, reaction kinetics, and catalyst stability. The selection of an appropriate reaction medium is a key optimization parameter.

In the context of fluoroaniline (B8554772) synthesis, polar aprotic solvents are frequently employed. google.com The synthesis of N,N-Dimethyl para phenylene diamine dihydrochloride, for example, utilizes Dimethylformamide (DMF) in conjunction with a sodium bicarbonate base. rasayanjournal.co.in Research on the difluoroalkylation of anilines highlighted the significant impact of the solvent on product yield. A reaction that produced a 38% yield in DMF saw an increase to 52% in dichloromethane (DCM), while dimethyl sulfoxide (B87167) (DMSO) proved to be the best option, affording the product in the highest yield. nih.gov

For palladium-catalyzed C-N bond formation, solvent screening revealed that isopropyl acetate (B1210297) (ⁱPrOAc) was superior to 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.org The use of ⁱPrOAc facilitated an efficient process with reduced catalyst loading for large-scale synthesis. acs.org In transition-metal-free N-methylation reactions utilizing formic acid and polymethylhydrosiloxane (B1170920) (PMHS), tetrahydrofuran (B95107) (THF) was identified as the optimal solvent after screening various reaction conditions. rhhz.net

| Solvent System | Reaction Type | Observation | Source |

|---|---|---|---|

| Dimethylformamide (DMF) | Organophotoredox Difluoroalkylation | Yield of 38%. | nih.gov |

| Dichloromethane (DCM) | Organophotoredox Difluoroalkylation | Increased yield to 52% compared to DMF. | nih.gov |

| Dimethyl sulfoxide (DMSO) | Organophotoredox Difluoroalkylation | Provided the highest yield among tested solvents. | nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Pd-catalyzed Monoamination | Attempts to reduce catalyst loading were unsuccessful. | acs.org |

| Isopropyl acetate (ⁱPrOAc) | Pd-catalyzed Monoamination | Enabled lower catalyst loadings (0.5 mol %) for large-scale synthesis. | acs.org |

| Tetrahydrofuran (THF) | Reductive N-methylation | Identified as the optimal solvent for the K₂HPO₄-catalyzed process. | rhhz.net |

Temperature and Pressure Profile Engineering for Enhanced Yields

Temperature and pressure are critical physical parameters that are engineered to control reaction kinetics and thermodynamics, thereby enhancing product yields and minimizing side-product formation.

Temperature: The optimal temperature for the synthesis of this compound and its precursors can vary significantly depending on the specific reaction step. For the fluorine exchange step in the synthesis of 2,6-difluorinated precursors, elevated temperatures between 170°C and 290°C are often required. google.com In contrast, amination reactions may be conducted at temperatures from 100°C to 200°C, with a preferred range of 130°C to 170°C. google.com For the N-methylation step itself, an optimized temperature of 80°C was identified for the reductive methylation of amines with formic acid. rhhz.net A synthesis of 2,6-difluoroaniline from 2,6-difluorobenzamide involves heating to 50°C for the initial reaction, followed by steam distillation at 100°C and subsequent vacuum rectification at 70-80°C. google.com

Pressure: Operating pressure is another key variable, particularly in reactions involving gaseous reagents or where elevated temperatures might cause the solvent to boil at atmospheric pressure. In the synthesis of 2,6-difluoroaniline precursors, pressures can range from atmospheric to approximately 700 pounds per square inch gauge (psig). google.com For certain fluorine exchange reactions, it is preferable to operate at the autogenous pressure generated in a sealed reactor, which can range up to 500 psig. google.com High-pressure conditions are also used to drive other reactions to completion; for instance, a hydrogenation step for the synthesis of a dimethyl aniline derivative was conducted under a hydrogen pressure of 5 kg/cm ². rasayanjournal.co.in

| Reaction Step | Temperature Profile | Pressure Profile | Key Findings | Source |

|---|---|---|---|---|

| Fluorine Exchange (KF) | 250°C - 290°C | Autogenous (up to 500 psig) | Higher temperatures and sealed-reactor pressures are preferred for the less reactive KF. | google.com |

| Amination | 130°C - 170°C | Not critical (Atmospheric to elevated) | Reaction is conducted at elevated temperatures to ensure a satisfactory rate. | google.com |

| Reductive N-methylation | 80°C | Atmospheric | Optimal temperature for K₂HPO₄-catalyzed methylation with formic acid. | rhhz.net |

| Hydrogenation/Reduction | 45°C | 5 kg/cm² | Moderate pressure is used to facilitate the catalytic reduction. | rasayanjournal.co.in |

| Hofmann Rearrangement | 50°C | Normal Pressure | Initial reaction temperature for synthesis from 2,6-difluorobenzamide. | google.com |

Advanced Spectroscopic Characterization for Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy is a cornerstone in the structural analysis of N1,N1-dimethyl-2,6-difluoroaniline, offering detailed insights into the molecule's bond vibrations and functional groups through FT-IR and FT-Raman analyses.

Fourier Transform Infrared (FT-IR) spectroscopy identifies the characteristic vibrational modes of this compound. The C-H stretching vibrations of the methyl groups are anticipated in the 2900-3000 cm⁻¹ region. Aromatic C-H stretching modes also appear in this vicinity. The strong electron-withdrawing nature of the fluorine atoms leads to characteristic C-F stretching vibrations. For the related compound 2-chloro-6-fluorotoluene, C-F stretching is observed, and similar bands are expected for this compound. nih.gov The C-N stretching vibration of the dimethylamino group is also a key diagnostic peak.

The aromatic C=C stretching vibrations are typically found in the 1400-1600 cm⁻¹ range. dergipark.org.tr In-plane and out-of-plane bending vibrations of the C-H and C-F bonds provide additional structural fingerprints. For instance, in 3,5-difluoroaniline, C-H out-of-plane bending modes are assigned in the 999-757 cm⁻¹ region. researchgate.net

Table 1: Representative FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~2945 | C-H stretch (methyl groups) |

| ~1620 | C=C stretch (aromatic ring) |

| ~1480 | C-H asymmetric bend (methyl groups) |

| ~1280 | C-F stretch |

| ~1240 | C-N stretch |

| ~1030 | C-H in-plane bend (aromatic ring) |

| ~780 | C-F in-plane bend |

Note: The exact positions of the absorption bands can vary based on the sample preparation and the physical state of the compound.

FT-Raman spectroscopy offers complementary data to FT-IR, particularly for symmetric and non-polar bonds. bruker.com In the context of this compound, the symmetric vibrations of the aromatic ring and the C-N-C symmetric stretch of the dimethylamino group are expected to be more prominent in the Raman spectrum.

The ring breathing mode, a symmetric vibration of the entire benzene (B151609) ring, is a characteristic feature in the Raman spectrum of substituted benzenes. For 3,5-difluoroaniline, a medium intensity band at 1031 cm⁻¹ in the FT-Raman spectrum is assigned to this mode. researchgate.net The C-F stretching and bending vibrations will also be present, corroborating the FT-IR data.

Table 2: Representative FT-Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3070 | C-H stretch (aromatic ring) |

| ~2945 | C-H stretch (methyl groups) |

| ~1620 | C=C stretch (aromatic ring) |

| ~1280 | C-F stretch |

| ~1030 | Ring breathing mode |

| ~780 | C-F in-plane bend |

Note: The intensities of Raman bands differ from FT-IR, providing complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insight

NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound, providing precise information on the electronic environment and connectivity of the hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum of this compound shows distinct signals for the methyl and aromatic protons. The two methyl groups of the N,N-dimethylamino moiety are chemically equivalent and thus appear as a single sharp peak. For similar N,N-dimethylaniline derivatives, this singlet is typically observed around 2.56 ppm. nih.gov

The aromatic region of the spectrum is more complex due to spin-spin coupling between the protons and with the adjacent fluorine atoms. The spectrum will show multiplets for the aromatic protons. For the parent compound, 2,6-difluoroaniline (B139000), the aromatic protons appear as a multiplet in the range of 6.6-7.0 ppm. chemicalbook.com

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N(CH₃)₂ | ~2.6 | s |

| Aromatic H | ~6.7 - 7.1 | m |

Note: 's' denotes a singlet, and 'm' denotes a multiplet. Chemical shifts are referenced to a standard, typically TMS, and can be influenced by the solvent.

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The carbons of the methyl groups will appear as a single resonance. In related N,N-dimethylaniline compounds, this peak is found at approximately 45.8 ppm. nih.gov

The aromatic carbons exhibit a range of chemical shifts influenced by the fluorine and dimethylamino substituents. The carbons directly bonded to fluorine (C2 and C6) will show a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly downfield. The carbon attached to the nitrogen (C1) will also have a characteristic shift. The remaining aromatic carbons (C3, C4, C5) will be further distinguished by their chemical shifts and smaller C-F coupling constants.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling |

|---|---|---|

| N(CH₃)₂ | ~45 | - |

| C1 | ~130 | t |

| C2, C6 | ~158 | d |

| C3, C5 | ~112 | d |

| C4 | ~125 | t |

Note: 'd' denotes a doublet and 't' denotes a triplet arising from C-F coupling.

¹⁹F NMR is highly sensitive to the chemical environment of fluorine atoms. huji.ac.il In this compound, the two fluorine atoms are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic effects of the dimethylamino group. The typical chemical shift range for aromatic fluorine compounds is broad. ucsb.edu For a similar compound, 2,2',6,6'-tetrafluoro-4,4'-diiodoazobenzene, prepared from 2,6-difluoro-4-iodoaniline, the fluorine signal is observed, indicating the sensitivity of ¹⁹F NMR to the substitution pattern. rsc.org The signal for this compound is expected to be a multiplet due to coupling with the aromatic protons.

Table 5: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-F, C6-F | ~ -120 to -140 | m |

Note: 'm' denotes a multiplet. Chemical shifts are typically referenced to CFCl₃.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray diffraction is a powerful technique for determining the three-dimensional atomic or molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, precise atomic coordinates can be determined, which in turn allows for the calculation of bond lengths, bond angles, and other crucial geometrical parameters. nih.gov

Detailed single-crystal X-ray diffraction data for this compound, which would provide definitive geometrical parameters such as bond lengths and angles, are not available in the referenced literature. rsc.orgrsc.orgdergipark.org.trd-nb.infonih.gov While studies on related compounds, such as those containing a 2,6-difluoroaniline moiety, have been conducted, the specific crystal structure of this compound has not been reported. rsc.orgdergipark.org.trd-nb.infonih.gov The collection of such data would require the synthesis and growth of a suitable single crystal, followed by analysis using a single-crystal X-ray diffractometer. rsc.orgdergipark.org.tr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. libretexts.org The molecular weight of this compound (C₈H₉F₂N) is 157.16 g/mol . bldpharm.com

Upon electron ionization, a molecule is converted into a high-energy cation radical (molecular ion, M⁺˙), which can then break apart into smaller, charged fragments. libretexts.org The specific fragmentation pattern is a fingerprint of the molecule's structure. While detailed experimental fragmentation data for this compound is not provided in the search results, a general fragmentation behavior for related N1,N1-dimethyl-N2-arylformamidines has been studied. researchgate.net For comparison, the mass spectrum of the parent compound, 2,6-difluoroaniline, shows a prominent molecular ion peak. nist.gov A hypothetical fragmentation of this compound would likely involve the loss of methyl groups or other characteristic cleavages.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |

| 157 | [C₈H₉F₂N]⁺˙ | Molecular Ion (M⁺˙) |

| 142 | [M - CH₃]⁺ | Loss of a methyl radical |

| 114 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. rsc.org When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. rsc.org

Specific experimental UV-Vis absorption maxima for this compound are not detailed in the provided search results. However, studies on related photoswitchable azobenzenes derived from 2,6-difluoroaniline have been conducted, showing complex spectra with multiple absorption bands corresponding to various electronic transitions (e.g., n→π* and π→π*). d-nb.infonih.gov The absorption spectrum for a related N-arylsulfilimine compound showed maxima at 213 and 298 nm. google.com The exact absorption maxima for this compound would depend on the solvent used and the specific energy levels of its molecular orbitals.

| Transition Type | Expected Wavelength Region (nm) | Description |

| π → π | ~200-280 | Transition of an electron from a pi bonding orbital to a pi antibonding orbital within the benzene ring. |

| n → π | ~280-400 | Transition of a non-bonding electron (from the nitrogen lone pair) to a pi antibonding orbital of the benzene ring. |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to predict the properties of various aniline (B41778) derivatives, providing reliable results that often correlate well with experimental data. asianpubs.orgresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules, known for its balance of accuracy and computational cost. science.gov It is frequently employed for geometry optimization and vibrational frequency calculations of substituted anilines. asianpubs.orgresearchgate.netumanitoba.canih.govresearchgate.net For instance, studies on various fluoroanilines and their derivatives have extensively used B3LYP to achieve reliable geometric and electronic data. researchgate.netrsc.org

The M06 suite of functionals, developed by Truhlar and Zhao, offers alternatives that can be superior for certain systems, particularly for non-covalent interactions, thermochemistry, and kinetics. While B3LYP is a staple, M06 functionals are also utilized in the study of similar aromatic compounds to provide a comparative analysis of the results. researchgate.net The choice between these functionals often depends on the specific properties being investigated.

The basis set is the set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is crucial for obtaining accurate results. Pople-style basis sets, such as 6-31G(d,p) and its more extensive versions like 6-311++G(d,p), are commonly used for aniline derivatives. asianpubs.orgresearchgate.netnih.govresearchgate.netjmaterenvironsci.combohrium.com The inclusion of polarization functions (d,p) and diffuse functions (+) is essential for accurately describing the electronic distribution, especially for molecules containing electronegative atoms like fluorine and nitrogen. researchgate.netnih.govbohrium.com

For higher accuracy, especially in geometry optimization, correlation-consistent basis sets like aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) are employed. umanitoba.ca A convergence study, where calculations are performed with increasingly larger basis sets, is ideally conducted to ensure that the calculated properties are not dependent on the basis set size and have converged to a stable value. Studies on fluoroanilines have demonstrated that the B3LYP/6-311++G(d,p) level of theory provides a good balance for predicting both structural and spectroscopic properties. researchgate.netnih.gov

Determining the most stable three-dimensional structure of N1,N1-dimethyl-2,6-difluoroaniline is the first step in any computational analysis. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For N,N-dimethylaniline and its derivatives, a key structural feature is the pyramidalization at the nitrogen atom and the torsion angle of the dimethylamino group relative to the phenyl ring. researchgate.netresearchgate.net

In this compound, the presence of two fluorine atoms in the ortho positions introduces significant steric hindrance and electronic effects. This will influence the orientation of the N,N-dimethylamino group. Conformational analysis of related molecules like 2,6-difluoroaniline (B139000) has been performed to understand the effects of ortho-substitution. mcbu.edu.tr For N,N-dimethylaniline, studies have shown that the molecule adopts a quasi-planar structure to maximize p-π conjugation between the nitrogen lone pair and the aromatic ring. researchgate.net However, the bulky methyl groups and the ortho-fluorine atoms in this compound would likely lead to a larger torsion angle, reducing this conjugation to alleviate steric strain. Theoretical simulation studies on ortho-substituted methylated anilines have supported the presence of low-energy conformers that are influenced by the substitution pattern. nih.govacs.org

Table 1: Representative Optimized Geometrical Parameters for Related Aniline Derivatives (B3LYP Method) Note: This table presents typical bond lengths and angles for analogous compounds to illustrate expected values. Data for this compound is not available and would require specific calculation.

| Parameter | 2-Fluoroaniline (aug-cc-pVTZ) umanitoba.ca | N,N-Dimethylaniline (cc-pVTZ) researchgate.net | 2,4-Difluoroaniline (B146603) (6-311++G(d,p)) researchgate.net |

|---|---|---|---|

| C-N Bond Length (Å) | 1.392 | 1.396 | 1.395 |

| C-F Bond Length (Å) | 1.364 | - | 1.353 (C2-F), 1.343 (C4-F) |

| C-N-C Angle (°) | - | 116.8 (Me-N-Me) | - |

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational method. royalsocietypublishing.orgroyalsocietypublishing.org Studies on various substituted anilines have shown a good correlation between calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and other systematic errors in the calculations. asianpubs.orgresearchgate.netnih.gov

For this compound, characteristic vibrational modes would include C-F stretching, C-N stretching, and vibrations of the aromatic ring and the methyl groups. The ortho-substitution pattern is known to influence the N-H vibrational modes in anilines, and similar effects would be expected for the C-N and associated modes in this tertiary amine. cdnsciencepub.com Research on 2,6-difluoroaniline has provided detailed assignments of its vibrational spectra based on DFT calculations. mcbu.edu.tr

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 3,4-Difluoroaniline This table for a related compound illustrates the typical agreement between scaled theoretical and experimental data.

| Vibrational Mode | Calculated (B3LYP/6-311++G(d,p)) nih.gov | Experimental (FT-IR) nih.gov |

|---|---|---|

| N-H asymmetric stretch | 3496 | 3485 |

| N-H symmetric stretch | 3407 | 3398 |

| C-H stretch (ring) | 3075 | 3070 |

| N-H scissoring | 1621 | 1622 |

| C-C stretch (ring) | 1519 | 1520 |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. modgraph.co.uk This method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), can predict ¹H and ¹³C NMR spectra with reasonable accuracy. nih.govresearchgate.netjmaterenvironsci.com The calculations are usually performed on the optimized geometry of the molecule, and the calculated shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. jmaterenvironsci.comgithub.io

For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and the various carbon atoms. The presence of the electronegative fluorine atoms and the dimethylamino group would have significant and predictable effects on the chemical shifts of the adjacent ring carbons and protons. Studies on other fluoroanilines have demonstrated that GIAO calculations can successfully reproduce experimental chemical shifts and aid in spectral assignment. nih.govrsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Fluoroaniline (B8554772) Isomers using GIAO This illustrative data shows the utility of GIAO in distinguishing isomers. Specific values for the target compound would require dedicated computation.

| Carbon Atom | p-Fluoroaniline (B3LYP/6-311G(d,p)) jmaterenvironsci.com | 2,4-Difluoroaniline (B3LYP/6-311++G(d,p)) researchgate.net |

|---|---|---|

| C1 (C-NH₂) | 143.0 | 140.2 |

| C2 | 116.1 | 150.1 (C-F) |

| C3 | 116.1 | 98.4 |

| C4 | 156.4 (C-F) | 152.7 (C-F) |

| C5 | 116.1 | 112.5 |

Electronic Structure and Bonding Analysis

Beyond geometry and spectra, computational methods provide deep insights into the electronic nature of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the molecule. researchgate.netresearchgate.net

For this compound, the HOMO would likely be localized on the aniline moiety, specifically with significant contribution from the nitrogen lone pair and the π-system of the benzene (B151609) ring. The LUMO is expected to be a π* orbital distributed over the aromatic ring. The electron-withdrawing fluorine atoms would lower the energy of both the HOMO and LUMO, while the electron-donating dimethylamino group would raise their energies. The interplay of these effects determines the final orbital energies and the HOMO-LUMO gap. A smaller gap suggests higher reactivity. researchgate.netjmaterenvironsci.com This type of analysis has been performed for numerous halogenated anilines, providing a basis for predicting the electronic behavior of the target compound. bohrium.comnih.gov

Frontier Molecular Orbital (FMO) Theory: HOMO, LUMO Energies, and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netlongdom.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, computational studies, likely employing Density Functional Theory (DFT) methods, would be used to calculate these energies. The specific values of HOMO, LUMO, and the energy gap provide a quantitative measure of its electronic characteristics. A molecule with a small HOMO-LUMO gap is considered "soft" and is typically more polarizable and reactive. researchgate.net

| Parameter | Value (eV) |

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

This table would be populated with specific energy values for this compound obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. uni-muenchen.de This mapping is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show regions of negative potential around the nitrogen atom of the dimethylamino group and the fluorine atoms, due to the high electronegativity of these atoms. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential. This detailed map allows for a qualitative prediction of how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: Donor-Acceptor Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. uni-muenchen.de It provides a detailed picture of the delocalization of electron density, which is crucial for understanding stabilization energies arising from hyperconjugative interactions. longdom.org This analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of the strength of the charge transfer. longdom.orguni-muenchen.de

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Example: LP(1) N | Example: π(C1-C2) | Data not available in search results |

| Example: LP(1) F | Example: σ(C2-C3) | Data not available in search results |

This table illustrates the type of data obtained from an NBO analysis, showing the stabilization energies for key donor-acceptor interactions in this compound.

Atomic Charge Distribution Analysis (e.g., AIM, Mulliken Population Analysis)

Atomic charge distribution analysis provides an estimation of the partial charges on each atom within a molecule. wikipedia.org One common method is Mulliken population analysis, which partitions the total electron density among the constituent atoms. wikipedia.orguni-muenchen.de This information is crucial for understanding the electrostatic properties of the molecule and can provide insights into its reactivity. nih.gov However, it is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. uni-muenchen.de The Atoms in Molecules (AIM) theory offers an alternative and often more robust method for analyzing charge distribution. longdom.orglongdom.org

| Atom | Mulliken Charge (e) |

| C1 | Data not available in search results |

| C2 | Data not available in search results |

| N | Data not available in search results |

| F | Data not available in search results |

| H (methyl) | Data not available in search results |

This table would present the calculated Mulliken charges for the key atoms in this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to calculate the electronic absorption spectra of molecules. longdom.orgscience.gov It provides information about the excitation energies, oscillator strengths, and wavelengths of electronic transitions. researchgate.net This allows for a theoretical prediction of the UV-Vis spectrum of a compound, which can be compared with experimental data. longdom.org

For this compound, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from occupied to unoccupied molecular orbitals. This information is valuable for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data.

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 → S1 | Data not available in search results | Data not available in search results | Data not available in search results |

| S0 → S2 | Data not available in search results | Data not available in search results | Data not available in search results |

This table would summarize the key electronic transitions for this compound as calculated by TD-DFT.

Quantum Chemical Descriptors of Reactivity

Global Reactivity Descriptors: Electronegativity, Chemical Potential, Hardness, Softness, and Electrophilicity Index

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated using the following relationships, often within the framework of Koopman's theorem: ijres.orgsemanticscholar.org

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential. ijres.org

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is related to the average of the HOMO and LUMO energies. ijres.org

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. ukzn.ac.za It is calculated as half the difference between the HOMO and LUMO energies. ijres.org Hard molecules have a large HOMO-LUMO gap. chemtools.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. ijres.org Soft molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. europa.eu

These descriptors provide a comprehensive picture of the chemical reactivity of this compound, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions.

| Descriptor | Formula | Value |

| Electronegativity (χ) | χ = -μ | Data not available in search results |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Data not available in search results |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Data not available in search results |

| Chemical Softness (S) | S = 1 / η | Data not available in search results |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Data not available in search results |

This table defines the global reactivity descriptors and would contain their calculated values for this compound.

Computational Studies on Solvent Effects

The properties and behavior of a molecule can be significantly altered by its surrounding environment. Computational chemistry employs solvation models to simulate these effects.

Continuum solvation models are an efficient way to incorporate solvent effects in quantum chemical calculations. These models treat the solvent as a continuous medium with a characteristic dielectric constant (ε), surrounding a cavity that contains the solute molecule. gaussian.com

The Polarizable Continuum Model (PCM) , and its Integral Equation Formalism variant (IEFPCM), is a widely used and robust method. gaussian.com It creates the solute cavity from a set of overlapping spheres centered on the atoms. The solute molecule polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's charge distribution, leading to a self-consistent description of the solute-solvent electrostatic interactions. gaussian.com

The SMD (Solvation Model based on Density) model, developed by Truhlar and coworkers, is another advanced continuum model. gaussian.com It is built upon the IEFPCM framework but includes additional terms to account for non-electrostatic interactions, such as cavitation, dispersion, and solvent structure effects. The SMD model is parameterized for a wide range of solvents and is considered a reliable choice for calculating the free energy of solvation. gaussian.com

While no specific computational studies applying these models to this compound were found, research on similar molecules demonstrates their utility. For example, studies on substituted N,N-dimethylanilines have used the PCM model to investigate how solvent polarity affects their nonlinear optical properties. researchgate.netnih.govbohrium.com These studies show that properties like dipole moment and hyperpolarizability increase with the solvent's dielectric constant. bohrium.comscielo.br Given the presence of polar C-F bonds and the amino group in this compound, its properties are expected to be sensitive to the solvent environment, and models like IEFPCM and SMD would be the standard theoretical tools for such investigations. d-nb.info

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Organic molecules with specific electronic characteristics, typically featuring electron donor and acceptor groups connected by a π-conjugated system, can exhibit significant nonlinear optical (NLO) responses. mdpi.com These properties are crucial for applications in optoelectronics and photonics. mdpi.com

Computational quantum chemistry provides a powerful means to predict and understand the NLO properties of molecules. Key parameters include the dipole moment (μ), which measures charge asymmetry; the linear polarizability (α), which describes the linear response of the electron cloud to an electric field; and the first static hyperpolarizability (β), which quantifies the second-order nonlinear response. bohrium.com

Density Functional Theory (DFT) is a common method for these calculations, with range-separated hybrid functionals like CAM-B3LYP often providing more accurate results for NLO properties, especially for charge-transfer systems. researchgate.netnih.gov

There are no specific published NLO calculations for this compound. However, studies on related donor-acceptor substituted N,N-dimethylanilines (DMA) provide valuable comparative data. A computational study on para-substituted DMA derivatives using the CAM-B3LYP functional explored the effect of different acceptor groups on NLO response. researchgate.netnih.gov Similarly, other difluoroaniline isomers have been investigated as potential NLO materials. researchgate.net For instance, 2,4-difluoroaniline was identified as a promising NLO candidate due to its chemical stability and significant hyperpolarizability. researchgate.net

The combination of the electron-donating dimethylamino group and the electron-withdrawing fluorine atoms in this compound suggests it could possess NLO activity. Theoretical calculations would be essential to quantify its dipole moment, polarizability, and first hyperpolarizability to assess its potential.

Below is a table of calculated NLO properties for related N,N-dimethylaniline derivatives from the literature, providing context for potential values.

| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (α) [a.u.] | First Hyperpolarizability (β_HRS) [a.u.] |

| DMA-CF₃ | 4.3 | 129.8 | 449 |

| DMA-CN | 6.8 | 143.1 | 1485 |

| DMA-NO₂ | 7.9 | 148.2 | 3169 |

| Data sourced from a computational study on para-substituted N,N-dimethylaniline (DMA) derivatives using DFT/CAM-B3LYP. researchgate.netnih.gov |

Investigations into Intermolecular Interactions via Computational Methods

Understanding the non-covalent interactions that govern how molecules pack in the solid state is crucial for crystal engineering and materials design. Computational methods like Hirshfeld surface analysis provide detailed insights into these intermolecular forces. nih.govmdpi.com

Hirshfeld Surface Analysis is a technique that partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal). mdpi.com The surface itself, and properties mapped onto it—such as dᵢ (distance to the nearest nucleus inside the surface), dₑ (distance to the nearest nucleus outside), and the normalized contact distance (dnorm)—reveal the nature and proximity of intermolecular contacts. nih.gov Red spots on a dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov

While a crystal structure and corresponding Hirshfeld analysis for this compound are not available, studies on other fluorinated aromatic compounds demonstrate the power of this method. For example, in the crystal structure of a fluorinated chalcone (B49325) derivative, C—H···F and C—H···O hydrogen bonds were identified as key interactions, with H···F contacts contributing over 13% to the total Hirshfeld surface. nih.gov For this compound, one would anticipate significant intermolecular interactions involving the fluorine atoms, such as C-H···F hydrogen bonds, as well as possible π-π stacking interactions involving the aromatic ring. A detailed Hirshfeld surface analysis would be required to confirm and quantify the specific noncovalent forces governing its solid-state architecture. mdpi.commdpi.com

Reactivity and Reaction Mechanism Studies

Mechanistic Pathways of N-Substitution and Difluoroalkylation Reactions

While direct N-substitution on N1,N1-dimethyl-2,6-difluoroaniline is not extensively detailed in the reviewed literature, the reactivity of the closely related N,N-dimethylanilines in difluoroalkylation reactions provides significant mechanistic insights. A notable pathway is the visible-light-induced organophotocatalytic difluoroalkylation. nih.govacs.org This process can operate via an oxidative quenching cycle of a photocatalyst like Eosin Y. nih.govacs.org

Furthermore, an alternative, catalyst-free mechanism involves the formation of an electron donor-acceptor (EDA) complex between the aniline (B41778) and a difluoroalkylating agent, such as ethyl difluoroiodoacetate. nih.govacs.org This EDA complex can be activated by visible light to initiate the difluoroalkylation. The reaction is generally amenable to a wide range of anilines bearing both electron-rich and moderately electron-withdrawing substituents. nih.govacs.org For instance, the presence of halogens at the para-position results in good yields of the difluoroalkylated product. nih.govacs.org However, for more activated anilines, the formation of meta-substituted and bis-difluoroalkylated products can also be observed. nih.govacs.org Radical trapping experiments using agents like Galvinoxyl, 1,1-diphenylethene, and TEMPO have confirmed the involvement of radical intermediates in these transformations. nih.gov

The table below summarizes the yields of difluoroalkylation for various substituted N,N-dimethylanilines under photocatalytic conditions.

| N,N-Dimethylaniline Derivative | Product | Yield (%) |

| N,N-dimethyl-4-bromoaniline | Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate | 63 |

| N,N-dimethyl-4-fluoroaniline | Ethyl 2-(2-(dimethylamino)-5-fluorophenyl)-2,2-difluoroacetate | 29 |

| N,N-dimethyl-4-(trifluoromethoxy)aniline | Ethyl 2-(2-(dimethylamino)-5-(trifluoromethoxy)phenyl)-2,2-difluoroacetate | 45 |

| 4-(tert-butyl)-N,N-dimethylaniline | Ethyl 2-(5-(tert-butyl)-2-(dimethylamino)phenyl)-2,2-difluoroacetate | 68 |

| N,N-dimethyl-4-(methylthio)aniline | Ethyl 2-(2-(dimethylamino)-5-(methylthio)phenyl)-2,2-difluoroacetate | 68 |

| 4-methoxy-N,N-dimethylaniline | Ethyl 2-(2-(dimethylamino)-5-methoxyphenyl)-2,2-difluoroacetate | 47 |

| Data sourced from The Journal of Organic Chemistry, 2023. nih.govacs.org |

Intramolecular Cyclization Reactions Involving N-Substituted Anilines (e.g., Dioxopiperazine Formation)

N-substituted anilines can undergo various intramolecular cyclization reactions. A prominent example in biochemistry is the formation of diketopiperazines (DKPs), or 2,5-dioxopiperazines. nih.gov This reaction is a spontaneous intramolecular aminolysis that occurs most readily when a peptide has an unprotected N-terminus and a penultimate proline residue. nih.gov The mechanism involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the peptide bond between the second and third amino acid residues. nih.gov

In a broader context, intramolecular cyclization of aniline derivatives is a key step in the synthesis of various heterocyclic compounds. For instance, Pd-catalyzed oxidative coupling of C-H bonds within N-aryl enamines, which can be prepared from anilines, leads to the formation of substituted indoles. exlibrisgroup.com Computational studies on the intramolecular radical addition to substituted anilines have also been conducted to understand the formation of indolines. beilstein-journals.org These studies indicate that the polarity of the reactants is crucial, with electrophilic radicals and nucleophilic arenes leading to higher reaction rates. beilstein-journals.org

Role as a Ligand or Catalyst Precursor in Transition Metal Chemistry

Derivatives of 2,6-difluoroaniline (B139000) have emerged as important ligands in the field of transition metal catalysis, particularly for olefin polymerization. researchgate.netgoogle.comrsc.orgresearchgate.net The electronic and steric properties imparted by the fluorine atoms and the substituents on the aniline nitrogen play a crucial role in modulating the activity and stability of the resulting metal complexes.

Phenoxyimine ligands derived from the condensation of a salicylaldehyde (B1680747) derivative and a 2,6-difluoroaniline derivative are commonly used to form complexes with Group 4 transition metals like titanium and zirconium. researchgate.netresearchgate.net For example, bis(phenoxyimine) titanium(IV) dichloride complexes have been synthesized and characterized. researchgate.net Similarly, bis-(N-(3',5'-diiodo-salicylidene)-2,6-difluoroaniline)-titanium(IV)-dichloride has been prepared and its structure confirmed by X-ray crystallography. google.com

In unsymmetrical bis(imino)pyridine-cobalt(II) complexes, a 2,6-difluoroaniline derivative can form one of the N-aryl groups of the ligand. rsc.org Structural analysis of these complexes reveals that the planes of the N-aryl groups are oriented nearly perpendicular to the pyridine (B92270) ring. rsc.org The electron-withdrawing nature of the fluorine substituents can lead to poorer donor properties of the imine nitrogen, which influences the geometry and electronic structure of the metal center. rsc.org

Titanium and zirconium complexes bearing phenoxyimine ligands derived from 2,6-difluoroaniline, known as FI catalysts, exhibit very high activities for ethylene (B1197577) polymerization under mild conditions when activated with a cocatalyst like methylaluminoxane (B55162) (MAO). researchgate.net The catalytic activity and the molecular weight of the resulting polyethylene (B3416737) are influenced by the substituents on the phenoxyimine ligand. researchgate.net

Titanium FI catalysts with fluorinated ligands have been shown to promote high-speed, living polymerization of both ethylene and propylene. researchgate.net This allows for the synthesis of monodisperse high molecular weight polyethylene and highly syndiotactic monodisperse polypropylene (B1209903) at room temperature. researchgate.net Cobalt complexes with unsymmetrical bis(imino)pyridine ligands containing a fluorinated N-aryl group have also been investigated for ethylene polymerization, showing varying catalytic activities depending on the other substituents on the ligand framework. rsc.org

The following table presents data on the ethylene polymerization activity of different titanium complexes with phenoxy-imine ligands derived from 2,6-difluoroaniline derivatives.

| Complex | Activity (kg PE/(mol Ti·h)) | Polymer Melting Temp (°C) | Molecular Weight (Mw, x10⁴ g/mol ) |

| 1 | 151 | 135.2 | 20.6 |

| 2 | 106 | 132.3 | 53.7 |

| 3 | 561 | 134.9 | 31.8 |

| 4 | 160 | 133.2 | 31.9 |

| 5 | 869 | 134.3 | 100.3 |

| 6 | 529 | 134.4 | 140.8 |

| Reaction conditions: 0.1 MPa ethylene, 25 °C, toluene, DMAO cocatalyst. Data adapted from ResearchGate, 2014. researchgate.net |

Aromatic Functionalization and Derivatization Reactions

The aromatic ring of this compound is susceptible to functionalization, guided by the directing effects of the dimethylamino and fluoro substituents.

The directing effects in electrophilic aromatic substitution on the 2,6-difluoroaniline ring are a result of the competition between the ortho,para-directing, activating dimethylamino group and the ortho,para-directing, deactivating fluorine atoms. Due to the positions of the fluorine atoms, the positions ortho and para to the amino group are sterically hindered and electronically deactivated.

Studies on the mixed acid nitration of 2,6-dihaloacetanilides have shown that electrophilic substitution occurs predominantly at the 3-position (meta to the acetamido group). researchgate.net This suggests that the substitution pattern is controlled by the directing effect of the amino (or acetamido) group towards the less hindered meta position, which is also activated relative to the fluorine-substituted carbons. The fluorine atoms activate the ring towards electrophilic substitution at the meta position relative to themselves. The strong activating effect of the amino group, however, is the dominant factor in determining the site of substitution.

Nucleophilic Aromatic Substitution Involving Fluorine or Other Halogens

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgnih.gov The reaction typically proceeds via a two-stage addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. nih.gov The presence of strong electron-withdrawing groups, such as nitro or fluoro groups, positioned ortho or para to the leaving group, facilitates nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. nih.gov

In the case of this compound, the aromatic ring is substituted with two strongly electronegative fluorine atoms at the ortho positions relative to the dimethylamino group. These fluorine atoms significantly activate the ring toward nucleophilic attack. While the dimethylamino group is typically an electron-donating group, the powerful inductive-withdrawing effect of the two ortho-fluorine atoms makes the carbon atoms to which they are attached electrophilic and thus susceptible to substitution.

A general method for the nucleophilic aromatic substitution of aryl fluorides with dimethylamine (B145610) has been developed using a hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF). nih.gov This procedure is practical for creating dimethylamino-substituted aromatic compounds from aryl fluorides and chlorides under relatively mild conditions (95 °C) and is tolerant of various functional groups. nih.gov Although direct studies on this compound were not detailed, the principles suggest that the fluorine atoms could serve as leaving groups in SNAr reactions. For instance, in reactions with other perfluorinated arenes like hexafluorobenzene, nucleophilic carbenes have been shown to displace fluoride (B91410) ions, a reaction that is reversible and driven to completion by trapping the fluoride ion. znaturforsch.com

The substitution on the ring is also influenced by other substituents. In pentafluorobenzonitrile, a nucleophile attacks the 4-position, para to the cyano group, reflecting the superior ability of ortho/para-placed cyano groups to stabilize the negative charge in the Meisenheimer intermediate. znaturforsch.com This highlights the directing effects that would be at play in a more complex derivative of this compound.

Participation in Cross-Coupling Reactions as a Substrate or Coupling Partner

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in such reactions is dictated by the electronic nature of its substituents and the specific reaction type. The fluorine atoms are generally poor leaving groups in traditional palladium-catalyzed cross-coupling reactions compared to heavier halogens like bromine or iodine, or triflates. libretexts.org However, methods for the coupling of aryl fluorides are an active area of research.

Suzuki-Miyaura Coupling Investigations with Fluorinated Aryl Systems

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms C-C bonds between organoboranes and organic halides or triflates. libretexts.org The typical catalytic cycle involves oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoborane, and reductive elimination to yield the product. libretexts.org

The direct use of aryl fluorides like this compound as a substrate in Suzuki coupling is challenging due to the strength of the C-F bond. While methods exist for coupling aryl chlorides, they often require bulky, electron-rich phosphine (B1218219) ligands and stronger bases to facilitate the difficult oxidative addition step. libretexts.org More recent developments have shown that aryl sulfonyl fluorides can be activated for Suzuki-Miyaura coupling, where the Pd(0) catalyst inserts into the C–S bond rather than the S–F bond. rsc.org